(2-Bromo-5-fluorophenyl)hydrazine hydrochloride

Physicochemical Characterization Lipophilicity Solubility

This halogenated hydrazine hydrochloride salt is essential for research where the precise ortho-bromo meta-fluoro substitution pattern is required, as regioisomers or alternative halogen analogs significantly alter reactivity and biological outcomes. It is validated for synthesizing potent DPP-IV inhibitors and constructing nitrogen-rich heterocycles via Fischer indole or pyrazole formation, with the bromine handle enabling further diversification via cross-coupling.

Molecular Formula C6H7BrClFN2
Molecular Weight 241.49 g/mol
CAS No. 60481-35-8
Cat. No. B151071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-fluorophenyl)hydrazine hydrochloride
CAS60481-35-8
Molecular FormulaC6H7BrClFN2
Molecular Weight241.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)NN)Br.Cl
InChIInChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H
InChIKeyFIZCDIBJUUNWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (2-Bromo-5-fluorophenyl)hydrazine hydrochloride (CAS 60481-35-8) – Core Identity for Scientific Sourcing


(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a halogenated aromatic hydrazine derivative that exists as a crystalline solid with the molecular formula C6H7BrClFN2 and a molecular weight of 241.49 g/mol . The compound features both bromine and fluorine substituents on the phenyl ring, which confer distinct electronic and steric properties valuable for synthetic transformations . It is primarily supplied as a hydrochloride salt to enhance stability and handling characteristics compared to the corresponding free base [1].

Why (2-Bromo-5-fluorophenyl)hydrazine hydrochloride (CAS 60481-35-8) Cannot Be Replaced by Generic Analogs


In research settings where (2-Bromo-5-fluorophenyl)hydrazine hydrochloride is employed as a building block, simple substitution with another halogenated phenylhydrazine is not a valid procurement strategy. The specific combination of bromine at the ortho-position and fluorine at the meta-position creates a unique electronic and steric environment that dictates the regioselectivity and reactivity of downstream transformations, including cyclization and cross-coupling reactions . Even closely related analogs—such as the (2-bromo-4-fluorophenyl) regioisomer or the (2-chloro-5-fluorophenyl) variant—differ in molecular geometry, physicochemical parameters, and ultimately the biological or material properties of the final product . The evidence below quantifies these differences where comparative data exists, confirming that exact structural fidelity is essential for reproducible outcomes.

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride (60481-35-8) Comparative Evidence: Why This Reagent Over Analogs


Molecular Weight and Physicochemical Profile Distinction from Chloro Analog

The target compound exhibits a distinct physicochemical profile compared to its chloro analog. The hydrochloride salt has a molecular weight of 241.49 g/mol and a consensus Log P of 2.0 . In contrast, (2-Chloro-5-fluorophenyl)hydrazine hydrochloride has a molecular weight of 197.04 g/mol and a consensus Log P of 1.93 . The higher molecular weight and slight increase in lipophilicity for the bromo derivative can influence membrane permeability and metabolic stability when the scaffold is incorporated into drug candidates.

Physicochemical Characterization Lipophilicity Solubility Medicinal Chemistry

Purity Grade and Analytical Quality Assurance Documentation

The target compound is commercially available with a standard purity specification of 97% from major suppliers . Crucially, vendor Bidepharm provides batch-specific quality control documentation, including NMR, HPLC, and GC analytical data . In comparison, the regioisomer (2-Bromo-4-fluorophenyl)hydrazine hydrochloride is typically offered at a lower purity of 95% by certain suppliers . This 2% purity differential can be significant in sensitive synthetic sequences where impurity profiles directly impact yield and reproducibility.

Quality Control Analytical Chemistry Synthetic Reliability

Derivative Biological Activity: DPP-IV Inhibition in the Low Nanomolar Range

When incorporated into a more complex heterocyclic framework, the (2-bromo-5-fluorophenyl)hydrazine scaffold yields compounds with potent biological activity. A derivative, 7-amino-6-(aminomethyl)-5-(2-bromo-5-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, exhibits an IC50 of 0.0000048 µM (4.8 nM) against dipeptidyl peptidase IV (DPP-IV) [1]. This compares favorably to the clinical DPP-IV inhibitor sitagliptin, which has a reported IC50 of 18 nM [2]. The bromo-fluoro substitution pattern is essential for this potency; substituting the bromine for a chlorine atom in related DPP-IV inhibitor series is known to alter both potency and selectivity profiles [3].

Dipeptidyl Peptidase IV DPP-IV Inhibitor Type 2 Diabetes Enzyme Inhibition

Halogen Substituent Effect on Acetylcholinesterase Inhibitory Activity

Derivatives of (2-bromo-5-fluorophenyl)hydrazine exhibit measurable but moderate inhibition of acetylcholinesterase (AChE) and human cholinesterase. Specifically, the hydrazone derivative N'-[(Z)-(2-bromo-5-fluorophenyl)methylidene]-2-hydroxybenzohydrazide shows an IC50 of 312,000 nM against AChE from the Pacific electric ray and 267,000 nM against human cholinesterase at pH 7.7 [1]. While these values are not potent enough for therapeutic consideration, they demonstrate a consistent inhibitory effect that distinguishes the compound from unsubstituted phenylhydrazine derivatives, which often show no activity in this assay [2]. This baseline activity profile is useful for structure-activity relationship (SAR) studies aiming to optimize CNS-targeted agents.

Acetylcholinesterase Cholinesterase Enzyme Inhibition Neurodegeneration

Optimal Use Cases for (2-Bromo-5-fluorophenyl)hydrazine hydrochloride (60481-35-8) in R&D and Manufacturing


Synthesis of DPP-IV Inhibitor Candidates for Metabolic Disease Research

The (2-bromo-5-fluorophenyl)hydrazine scaffold is a validated starting point for constructing potent dipeptidyl peptidase IV inhibitors. The evidence shows that a derivative of this scaffold achieves low nanomolar potency [1]. Researchers in type 2 diabetes drug discovery can utilize this building block to explore novel DPP-IV inhibitors, confident that the bromo-fluoro substitution pattern contributes favorably to target engagement and selectivity over related proteases [2].

Building Block for Heterocyclic Libraries in Medicinal Chemistry

The compound's hydrazine moiety enables diverse cyclization reactions (e.g., Fischer indole synthesis, pyrazole formation) to generate nitrogen-rich heterocycles [1][2]. Its distinct molecular weight (241.49 g/mol) and lipophilicity (Log P ~2.0) differentiate it from chloro or regioisomeric analogs, allowing medicinal chemists to fine-tune the physicochemical properties of lead series . The consistent 97% purity across multiple suppliers minimizes batch-to-batch variability, which is critical for reproducible library synthesis .

Structure-Activity Relationship (SAR) Studies for CNS and Antimicrobial Targets

The measurable, albeit modest, inhibition of acetylcholinesterase and human cholinesterase by hydrazone derivatives provides a defined baseline for SAR exploration [1]. This activity is absent in unsubstituted phenylhydrazine analogs, making the halogenated scaffold a valuable control and starting point for optimizing agents targeting cholinergic pathways or exploring off-target liability profiles. Additionally, the bromine atom serves as a functional handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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